1-(2-Methylbenzoyl)-5-oxo-L-proline
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Overview
Description
1-(2-Methylbenzoyl)-5-oxo-L-proline is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 2-methylbenzoyl group attached to a 5-oxo-L-proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzoyl)-5-oxo-L-proline typically involves the reaction of 2-methylbenzoic acid with L-proline under specific conditions. The process may include steps such as esterification, amidation, and cyclization. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and phase transfer catalysis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzoyl)-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Methylbenzoyl)-5-oxo-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzoyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoyl derivatives: Compounds like 2-methylbenzoyl chloride and 2-methylbenzoyl alcohol share structural similarities with 1-(2-Methylbenzoyl)-5-oxo-L-proline.
5-Oxo-L-proline derivatives: Other derivatives of 5-oxo-L-proline, such as 5-oxo-L-proline methyl ester, are also comparable.
Uniqueness
This compound is unique due to its specific combination of the 2-methylbenzoyl and 5-oxo-L-proline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
565157-49-5 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-1-(2-methylbenzoyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-8-4-2-3-5-9(8)12(16)14-10(13(17)18)6-7-11(14)15/h2-5,10H,6-7H2,1H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
CIIQICKDZKLTIR-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2[C@@H](CCC2=O)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
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